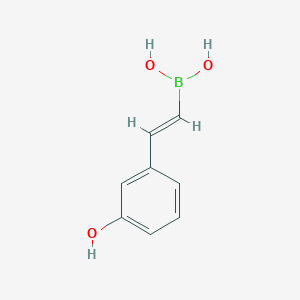![molecular formula C6H12N2 B13464790 2-Azabicyclo[3.1.1]heptan-4-amine](/img/structure/B13464790.png)
2-Azabicyclo[3.1.1]heptan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[311]heptan-4-amine is a bicyclic amine compound characterized by a nitrogen atom incorporated into a bicyclo[311]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.1]heptan-4-amine typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired bicyclic amine structure . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride under controlled temperatures to ensure the selective reduction of the nitrile group to an amine.
Industrial Production Methods
Industrial production methods for this compound may involve scalable approaches similar to those used in laboratory synthesis. These methods focus on optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azabicyclo[3.1.1]heptan-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the nitrogen atom .
Applications De Recherche Scientifique
2-Azabicyclo[3.1.1]heptan-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Materials Science: Its unique structure makes it a valuable component in the design of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is used in studies investigating the interactions between small molecules and biological targets, providing insights into enzyme mechanisms and receptor binding
Mécanisme D'action
The mechanism of action of 2-Azabicyclo[3.1.1]heptan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. These interactions can modulate biological pathways and lead to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Similar in structure but with the nitrogen atom in a different position, leading to different chemical properties and reactivity.
2-Azabicyclo[2.2.1]heptane: Another bicyclic amine with a different ring size, affecting its steric and electronic properties.
8-Azabicyclo[3.2.1]octane: A larger bicyclic amine with additional carbon atoms, offering different applications in medicinal chemistry and materials science
Uniqueness
2-Azabicyclo[3.1.1]heptan-4-amine is unique due to its specific ring structure and the position of the nitrogen atom. This configuration provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H12N2 |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
2-azabicyclo[3.1.1]heptan-4-amine |
InChI |
InChI=1S/C6H12N2/c7-6-3-8-5-1-4(6)2-5/h4-6,8H,1-3,7H2 |
Clé InChI |
LWIVSWSXYLWUFD-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1NCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


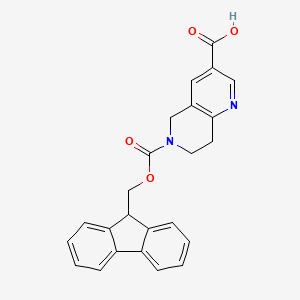

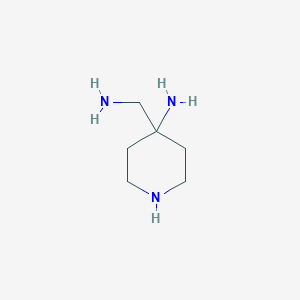


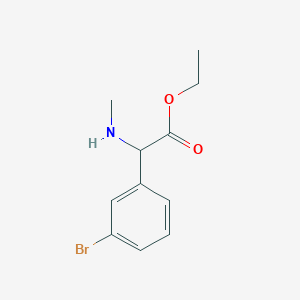
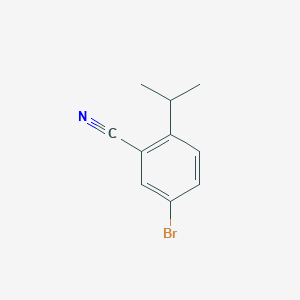
![[5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13464767.png)
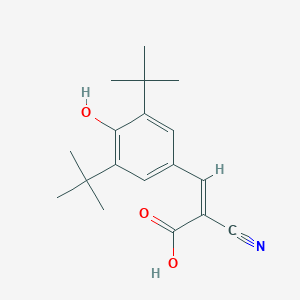
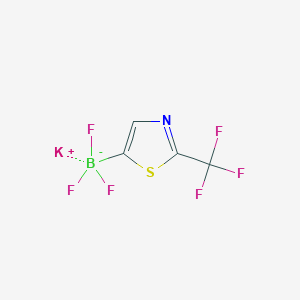
![Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13464785.png)
![3-(2-Hydroxypropan-2-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13464797.png)

